2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or thiols.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.
Major Products
Nucleophilic substitution: Products vary depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Hydrolysis: The products are 3-fluoro-5-nitrobenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, modifying proteins or enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. This modification can alter the activity or stability of the target protein, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate
- 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-fluoro-5-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications and potentially offering unique biological activities compared to its analogs .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O6/c12-7-3-6(4-8(5-7)14(18)19)11(17)20-13-9(15)1-2-10(13)16/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEOQVBAOXGAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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